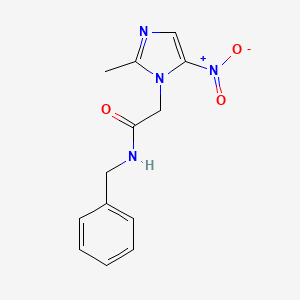![molecular formula C19H20ClNO4 B5789097 isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5789097.png)
isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate, also known as CPP-ACP, is a synthetic compound that has been extensively studied for its potential applications in the field of dentistry. CPP-ACP has been shown to have a number of beneficial effects on dental health, including remineralization of tooth enamel, inhibition of dental caries, and reduction of tooth sensitivity. In
作用机制
The mechanism of action of isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate is thought to be related to its ability to bind to tooth enamel and promote remineralization. This compound is able to bind to calcium and phosphate ions in the saliva, which helps to increase the concentration of these ions in the vicinity of the tooth enamel. This, in turn, promotes the formation of hydroxyapatite, which is the primary mineral component of tooth enamel. This compound has also been shown to inhibit the growth of dental plaque, which can contribute to the development of tooth decay and gum disease.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on dental health. Research has shown that this compound can promote remineralization of tooth enamel, inhibit the growth of dental plaque, and reduce tooth sensitivity. In addition, this compound has been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.
实验室实验的优点和局限性
One of the major advantages of isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate is its ability to promote remineralization of tooth enamel, which can help to prevent dental caries and tooth decay. This compound has also been shown to inhibit the growth of dental plaque, which can contribute to the development of tooth decay and gum disease. However, one of the limitations of this compound is that it can be difficult to work with in lab experiments, as it is a synthetic compound that requires specialized equipment and expertise to synthesize and analyze.
未来方向
There are a number of future directions for research on isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate. One area of interest is the development of new formulations of this compound that can be used in a variety of dental applications, such as toothpaste, mouthwash, and dental fillings. Another area of interest is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Finally, there is a need for more research on the long-term effects of this compound on dental health, as well as its potential applications in other areas of medicine.
合成方法
Isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate is synthesized by reacting isobutyl chloroformate with 4-aminobenzoic acid, followed by acylation with 3-chlorophenylacetic acid and subsequent reaction with sodium hydroxide to form the final product. The synthesis method has been well-established and has been used in numerous studies to produce high-quality this compound.
科学研究应用
Isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate has been extensively studied for its potential applications in the field of dentistry. Research has shown that this compound has the ability to remineralize tooth enamel, which can help to prevent dental caries and tooth decay. This compound has also been shown to inhibit the growth of dental plaque, which can contribute to the development of tooth decay and gum disease. In addition, this compound has been shown to reduce tooth sensitivity, which can be a major problem for people with sensitive teeth.
属性
IUPAC Name |
2-methylpropyl 4-[[2-(3-chlorophenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-13(2)11-25-19(23)14-6-8-16(9-7-14)21-18(22)12-24-17-5-3-4-15(20)10-17/h3-10,13H,11-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCAFXSXGLAIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-nitrobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5789019.png)

![3-methyl-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5789031.png)
![1-(2-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5789033.png)

![N-[2-(4-morpholinyl)ethyl]cyclooctanamine](/img/structure/B5789039.png)
![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5789045.png)
![3-bromo-N'-[(2-chloro-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5789052.png)
![N-(2,4-dichlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5789056.png)
![1-(4-fluorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B5789062.png)

![N-cyclopentyl-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5789080.png)
![4-[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5789081.png)
![N-(4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5789103.png)